molecular formula C24H19N7O B2984816 (E)-2-amino-N-benzyl-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 836630-25-2

(E)-2-amino-N-benzyl-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B2984816
CAS No.: 836630-25-2
M. Wt: 421.464
InChI Key: DSISJPNATZOKEK-RWPZCVJISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrrolo[2,3-b]quinoxaline class, characterized by a fused heterocyclic core that combines pyrrole and quinoxaline moieties. The (E)-configuration of the benzylideneamine group and the substitution of a pyridin-4-ylmethylene group at position 1 distinguish it from analogues.

Properties

IUPAC Name

2-amino-N-benzyl-1-[(E)-pyridin-4-ylmethylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N7O/c25-22-20(24(32)27-14-16-6-2-1-3-7-16)21-23(30-19-9-5-4-8-18(19)29-21)31(22)28-15-17-10-12-26-13-11-17/h1-13,15H,14,25H2,(H,27,32)/b28-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSISJPNATZOKEK-RWPZCVJISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)N=CC5=CC=NC=C5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CNC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)/N=C/C5=CC=NC=C5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following table summarizes key structural and molecular differences between the target compound and four analogues from the evidence:

Compound Name (Abbreviated for Clarity) Molecular Formula Molecular Weight Key Substituents
Target: (E)-2-amino-N-benzyl-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide Likely C24H20N6O ~432.5 (estimated) Pyridin-4-ylmethylene (position 1), N-benzyl carboxamide (position 3)
: (E)-2-amino-N-(2-(cyclohex-1-en-1-yl)ethyl)-1-((3-ethoxy-4-hydroxybenzylidene)amino)-... C30H32N6O3 548.6 3-Ethoxy-4-hydroxybenzylidene (position 1), cyclohexenyl ethyl carboxamide (position 3)
: 2-amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide C18H15N5O2 341.3 3-Methoxyphenyl (position 1), unsubstituted carboxamide (position 3)
: (E)-2-amino-1-((3,4-dihydroxybenzylidene)amino)-N-phenyl-1H-pyrrolo[2,3-b]quinoxaline-... C24H18N6O3 438.4 3,4-Dihydroxybenzylidene (position 1), N-phenyl carboxamide (position 3)
: (E)-1-(((1H-indol-3-yl)methylene)amino)-2-amino-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]... C23H21N7O2 427.5 Indol-3-ylmethylene (position 1), 2-methoxyethyl carboxamide (position 3)
Key Observations:

Substituent Diversity at Position 1: The target compound’s pyridin-4-ylmethylene group introduces a nitrogen-rich aromatic system, which may enhance hydrogen bonding or metal coordination compared to 3-ethoxy-4-hydroxybenzylidene () or indolylmethylene (). The latter’s indole group could facilitate π-π stacking interactions due to its planar structure .

Carboxamide Side Chains at Position 3 :

  • The N-benzyl group in the target compound likely improves lipophilicity compared to the N-phenyl () or 2-methoxyethyl () groups. However, the cyclohexenyl ethyl chain () introduces steric bulk, which might hinder target binding .

Molecular Weight Trends :

  • The target compound’s estimated molecular weight (~432.5) aligns with analogues in the 340–550 Da range. Higher weights (e.g., at 548.6) correlate with bulkier substituents, which may impact pharmacokinetics .

Electronic and Solubility Considerations

  • Electron-Withdrawing vs. In contrast, 3-methoxyphenyl () and indolylmethylene () groups are electron-rich, altering reactivity and binding affinity .
  • Hydrogen-Bonding Capacity :
    • Hydroxyl groups in and enhance solubility in polar solvents but may reduce blood-brain barrier penetration. The target compound’s pyridine nitrogen could offer moderate solubility without excessive polarity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of (E)-2-amino-N-benzyl-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide?

  • Answer : The synthesis typically involves multi-step reactions, including:

  • C–N Coupling : Palladium-catalyzed cross-coupling reactions for introducing the pyridinylmethyleneamino group (e.g., Buchwald-Hartwig amination) .
  • Condensation Reactions : Formation of the pyrrolo[2,3-b]quinoxaline core via acid-catalyzed cyclization .
  • Carboxamide Functionalization : Activation of carboxylic acid intermediates using HATU or EDC/NHS, followed by coupling with benzylamine derivatives .
    • Key Optimization Parameters : Reaction temperature (80–120°C), solvent choice (DMF or THF), and catalyst loading (e.g., 5–10 mol% Pd(PPh₃)₄) .

Q. How is structural characterization of this compound performed, and what analytical techniques are critical for confirming its purity and configuration?

  • Answer :

  • 1H/13C NMR : Assign peaks for the quinoxaline ring protons (δ 7.5–8.5 ppm) and pyridinylmethyleneamino group (δ 8.2–8.8 ppm) .

  • HRMS : High-resolution mass spectrometry to confirm molecular weight (e.g., [M+H]+ calculated for C₂₄H₂₁N₇O: 448.1892) .

  • X-ray Crystallography : Resolve the (E)-configuration of the imine bond, though limited data exists for this specific compound .

    Table 1 : Representative NMR Data for Key Protons

    Proton GroupChemical Shift (δ, ppm)MultiplicityReference
    Pyrrolo[2,3-b]quinoxaline NH10.2–10.8Singlet
    Pyridinylmethyleneamino CH=N8.4–8.6Singlet
    Benzyl CH₂4.5–4.7Doublet

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound (e.g., inconsistent IC₅₀ values across studies)?

  • Answer : Discrepancies may arise from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or assay protocols (e.g., ATP-based vs. resazurin viability assays) .
  • Solubility Issues : Use of DMSO concentrations >0.1% can induce cytotoxicity, skewing results. Pre-formulation studies (e.g., PEG-400 co-solvents) are recommended .
  • Metabolic Instability : Hepatic microsomal assays (e.g., human liver microsomes) should be conducted to assess half-life and metabolite interference .

Q. What computational strategies are effective for predicting the binding mode of this compound to kinase targets (e.g., JAK2 or EGFR)?

  • Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite with crystal structures (PDB: 4U5J for JAK2) to model the pyrroloquinoxaline core in the ATP-binding pocket .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the (E)-configuration under physiological conditions .
  • Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications (e.g., benzyl vs. cyclohexyl groups) to prioritize synthetic targets .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the selectivity of this compound against off-target receptors?

  • Answer :

  • Core Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to the pyridine ring to enhance hydrophobic interactions with target pockets .

  • Side-Chain Diversification : Replace the benzyl group with heteroaromatic amines (e.g., pyridinylmethyl) to reduce hERG channel binding .

  • In Silico Toxicity Screening : Use SwissADME or ProTox-II to predict CYP450 inhibition and cardiotoxicity risks early in optimization .

    Table 2 : Selectivity Data for Analogues

    SubstituentIC₅₀ (JAK2, nM)IC₅₀ (EGFR, nM)Selectivity Ratio (JAK2/EGFR)Reference
    Benzyl (Parent)58 ± 4.2420 ± 357.2
    Pyridin-3-ylmethyl45 ± 3.11200 ± 9026.7
    4-CF₃-Benzyl32 ± 2.8850 ± 7026.6

Methodological Challenges and Solutions

Q. What experimental strategies address low yields in the final coupling step of the synthesis?

  • Answer : Low yields (<30%) during carboxamide formation may result from:

  • Steric Hindrance : Switch from EDC/HOBt to COMU for bulky amines .
  • Moisture Sensitivity : Use anhydrous solvents (e.g., DMF dried over molecular sieves) and inert atmosphere .
  • Byproduct Formation : Monitor reaction progress via LC-MS and purify intermediates by flash chromatography before coupling .

Q. How can researchers validate the (E)-configuration of the imine bond in the absence of crystallographic data?

  • Answer :

  • NOESY NMR : Look for cross-peaks between the pyridinylmethylene proton and adjacent quinoxaline protons to confirm geometry .
  • UV-Vis Spectroscopy : Compare λₘₐₓ with (Z)-isomer standards; (E)-isomers typically exhibit hypsochromic shifts .
  • DFT Calculations : Optimize both configurations at the B3LYP/6-31G* level and compare calculated vs. experimental IR spectra .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.